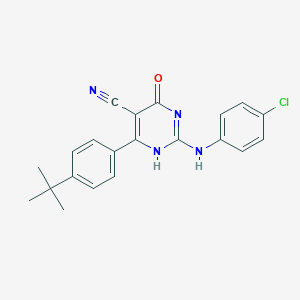
2,6-Dichloro-4-fluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-fluorobenzenethiol is an organosulfur compound characterized by the presence of chlorine and fluorine atoms attached to a thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzenethiol typically involves the halogenation of thiophenol derivatives. One common method includes the reaction of 2,6-dichlorothiophenol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups, such as amines or alkyl groups, using reagents like sodium amide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium amide, alkyl halides, and dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced thiophenol derivatives.
Substitution: Amino-thiophenols and alkyl-thiophenols.
Scientific Research Applications
2,6-Dichloro-4-fluorobenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-fluorobenzenethiol exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key enzymes and proteins essential for microbial survival.
Comparison with Similar Compounds
- 2,4-Difluorothiophenol
- 4-Fluorothiophenol
- 4-Nitrothiophenol
- 4-Chlorothiophenol
Comparison: 2,6-Dichloro-4-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the thiophenol ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis. Additionally, its potential biological activity sets it apart from other thiophenol derivatives, highlighting its importance in scientific research and industrial applications.
Properties
IUPAC Name |
2,6-dichloro-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGBIGCMPVQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
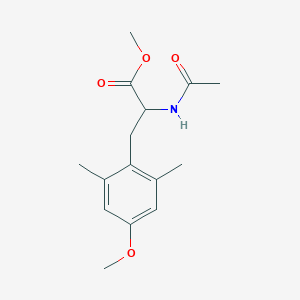
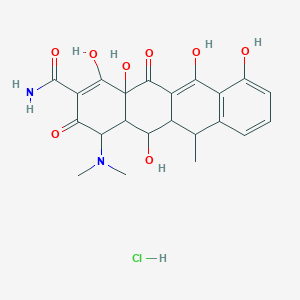
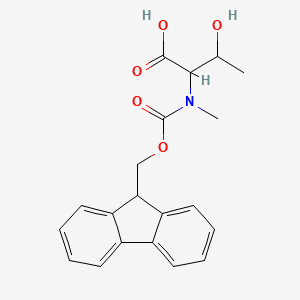
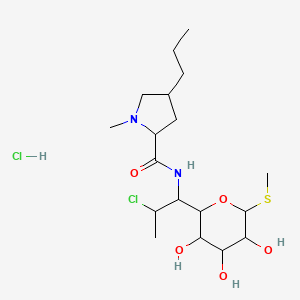

![6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B7979312.png)
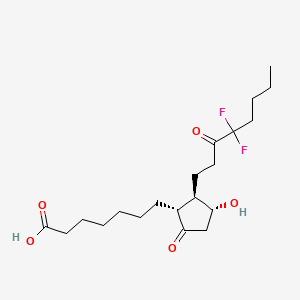
![3-(4-oxo-1H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B7979323.png)


![propan-2-yl 2-amino-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7979337.png)
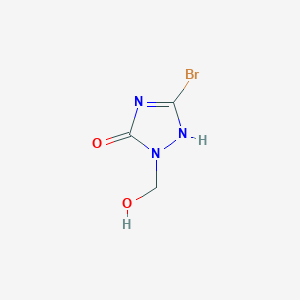
![5-methoxy-1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979367.png)
